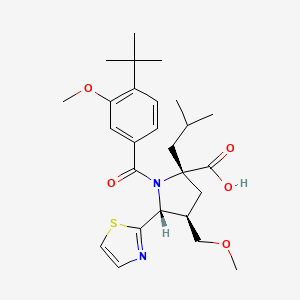

(2S,4R,5R)-1-(4-tert-butyl-3-methoxy-benzoyl)-2-isobutyl-4-(methoxymethyl)-5-thiazol-2-yl-pyrrolidine-2-carboxylic acid

Description

This compound is a pyrrolidine derivative with a complex stereochemical and substituent profile. Its structure includes:

- A pyrrolidine core with (2S,4R,5R) stereochemistry, ensuring specific spatial interactions in biological systems.

- Thiazol-2-yl group at position 5, contributing to π-π stacking and hydrogen bonding.

- Methoxymethyl substituent at position 4, enhancing solubility and metabolic stability.

- 4-tert-Butyl-3-methoxy-benzoyl moiety at position 1, providing steric bulk and lipophilicity for membrane penetration.

Properties

IUPAC Name |

(2S,4R,5R)-1-(4-tert-butyl-3-methoxybenzoyl)-4-(methoxymethyl)-2-(2-methylpropyl)-5-(1,3-thiazol-2-yl)pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H36N2O5S/c1-16(2)13-26(24(30)31)14-18(15-32-6)21(22-27-10-11-34-22)28(26)23(29)17-8-9-19(25(3,4)5)20(12-17)33-7/h8-12,16,18,21H,13-15H2,1-7H3,(H,30,31)/t18-,21+,26-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URHNVEKBTOYPNA-COKJOHSESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1(CC(C(N1C(=O)C2=CC(=C(C=C2)C(C)(C)C)OC)C3=NC=CS3)COC)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@]1(C[C@H]([C@@H](N1C(=O)C2=CC(=C(C=C2)C(C)(C)C)OC)C3=NC=CS3)COC)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H36N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

488.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (2S,4R,5R)-1-(4-tert-butyl-3-methoxy-benzoyl)-2-isobutyl-4-(methoxymethyl)-5-thiazol-2-yl-pyrrolidine-2-carboxylic acid is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and viral infections. This article synthesizes findings from various studies to elucidate the biological mechanisms, efficacy, and potential therapeutic applications of this compound.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 512.6 g/mol. The structure features a thiazole ring, a pyrrolidine backbone, and various substituents that contribute to its biological activity.

Structural Characteristics

| Feature | Description |

|---|---|

| Molecular Formula | |

| Molecular Weight | 512.6 g/mol |

| Key Functional Groups | Thiazole, Pyrrolidine, Methoxy |

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties by interacting with tubulin, a key protein involved in cell division. It has been shown to bind to the colchicine site on tubulin, leading to the inhibition of tubulin polymerization. This action effectively arrests cancer cells in the G(2)/M phase of the cell cycle and induces apoptosis.

Case Study: In Vitro and In Vivo Efficacy

A study evaluated the anticancer effects of similar compounds that share structural features with (2S,4R,5R) . The results demonstrated:

- In Vitro : The compound exhibited potent inhibition against various cancer cell lines, including prostate (PC-3) and melanoma (A375) cells.

- In Vivo : Treatment with this compound resulted in tumor growth inhibition rates ranging from 4% to 30% in xenograft models without significant neurotoxicity observed at higher doses (15 mg/kg) .

Antiviral Properties

The compound has also been investigated for its potential as an antiviral agent. It was noted in patent literature as a candidate for treating viral infections such as HCV (Hepatitis C Virus). Its mechanism may involve disrupting viral replication processes within host cells .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Variations in substituents at specific positions on the aromatic rings have been shown to influence biological activity significantly. For instance:

- Substituent Variations : Different methoxy and tert-butyl substitutions have been correlated with enhanced binding affinity to target proteins.

- Thiazole Ring Modifications : Alterations in the thiazole moiety can affect both solubility and bioavailability, impacting overall therapeutic effectiveness .

Comparison with Similar Compounds

a) Heterocyclic Groups at Position 5

b) Functional Groups at Position 1

- Target Compound : 4-tert-Butyl-3-methoxy-benzoyl (balanced lipophilicity and steric hindrance).

- Analog 2: (2S,4R)-4-Hydroxy-1-((R)-3-methyl-2-(2-methylthiazol-4-yl)butanoyl)-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide () Acylation with a thiazole-containing butanoyl chain introduces flexibility and additional hydrogen-bonding sites. Hydroxy group at position 4 may increase polarity but reduce metabolic stability compared to the methoxymethyl group in the target compound .

c) Carboxylic Acid vs. Carboxamide Derivatives

- Analog 3: (2R,4S)-1-(tert-Butoxycarbonyl)-4-phenylpyrrolidine-2-carboxylic acid () tert-Butoxycarbonyl (Boc) protection at position 1 eliminates the benzoyl group’s steric effects, simplifying synthesis but reducing target affinity.

Physicochemical and Pharmacokinetic Properties

Q & A

Basic: How can the stereochemical configuration of this compound be experimentally validated?

Methodological Answer:

The stereochemistry can be confirmed using a combination of nuclear magnetic resonance (NMR) spectroscopy (e.g., NOESY/ROESY for spatial proximity analysis) and X-ray crystallography. For NMR, compare coupling constants (e.g., ) in the pyrrolidine ring to established stereochemical models. X-ray crystallography provides definitive proof by resolving spatial arrangements of substituents. Advanced techniques like chiral chromatography or vibrational circular dichroism (VCD) may further validate enantiomeric purity .

Basic: What are the recommended handling and storage protocols to ensure compound stability?

Methodological Answer:

- Handling: Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact. Work in a fume hood to prevent inhalation of aerosols. Avoid ignition sources due to potential electrostatic discharge risks .

- Storage: Store in a tightly sealed container under inert gas (e.g., argon) in a dry, ventilated environment at 2–8°C. Monitor for hydrolysis of the methoxymethyl and tert-butyl groups via periodic HPLC analysis .

Advanced: How can synthetic yield be optimized for this compound in multi-step reactions?

Methodological Answer:

Optimize reaction conditions using Design of Experiments (DoE):

- Catalyst Screening: Test palladium catalysts (e.g., Pd(OAc)) with ligands like XPhos for cross-coupling steps .

- Temperature Control: Maintain 40–100°C for Suzuki-Miyaura coupling to balance reaction rate and byproduct formation .

- Purification: Use flash chromatography with gradients (e.g., hexane/EtOAc → CHCl/MeOH) to isolate intermediates. Monitor enantiomeric excess via chiral HPLC .

Advanced: What analytical methods are recommended for quantifying this compound in biological matrices?

Methodological Answer:

Use LC-MS/MS with a C18 column (2.1 × 50 mm, 1.7 µm) and mobile phase (0.1% formic acid in water/acetonitrile). Validate the method per ICH guidelines:

- Linearity: 1–1000 ng/mL (R > 0.99).

- Recovery: >85% via spiked plasma samples.

- Matrix Effects: Assess ion suppression/enhancement using post-column infusion .

Advanced: How should researchers address contradictory data on the compound’s hydrolytic stability?

Methodological Answer:

Replicate stability studies under controlled conditions (pH, temperature, light exposure):

- Accelerated Degradation: Test in buffers (pH 1–10) at 40°C for 14 days. Monitor degradation products via UPLC-QTOF.

- Kinetic Analysis: Calculate degradation rate constants () and identify labile groups (e.g., ester or thiazole moieties). Cross-reference with computational models (DFT for hydrolysis pathways) .

Advanced: What strategies are recommended for assessing the compound’s toxicity and ecological impact?

Methodological Answer:

- In Silico Prediction: Use tools like ECOSAR or TEST to estimate acute/chronic toxicity and bioaccumulation potential.

- In Vitro Assays: Conduct Ames tests (mutagenicity) and cytotoxicity assays (e.g., HepG2 cells).

- Environmental Fate: Study soil mobility via OECD Guideline 106 (adsorption-desorption) .

Advanced: How can crystallization conditions be optimized to obtain high-purity single crystals?

Methodological Answer:

Screen solvents (e.g., DMSO, EtOH) using vapor diffusion or slow evaporation. Adjust supersaturation by varying temperature (4°C to room temperature). Characterize crystals via PXRD to confirm polymorphism absence. For challenging cases, employ co-crystallization with carboxylic acid co-formers .

Advanced: What approaches are used to study structure-activity relationships (SAR) for this compound?

Methodological Answer:

- Analog Synthesis: Modify substituents (e.g., replace thiazol-2-yl with pyridyl groups) and test biological activity.

- Computational Modeling: Perform molecular docking (AutoDock Vina) to assess binding affinity to target proteins (e.g., kinases). Validate with SPR (surface plasmon resonance) for binding kinetics .

Advanced: How can researchers resolve challenges in characterizing low-abundance metabolites of this compound?

Methodological Answer:

Use high-resolution mass spectrometry (HRMS) with data-dependent acquisition (DDA) to fragment ions (m/z 100–1000). Employ isotopic labeling (C or H) to trace metabolic pathways. Validate metabolites via synthetic standards and NMR .

Advanced: What methodologies are critical for ensuring enantiomeric purity during scale-up synthesis?

Methodological Answer:

- Chiral Chromatography: Use Chiralpak IA or IB columns with n-hexane/IPA mobile phases.

- Asymmetric Catalysis: Employ chiral ligands (e.g., BINAP) in catalytic hydrogenation steps.

- Quality Control: Monitor enantiomeric excess (ee) via polarimetry or chiral SFC .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.